8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile
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Overview
Description
8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities This compound is characterized by the presence of a chloro group at the 8th position, a hydroxy group at the 4th position, a nitro group at the 6th position, and a carbonitrile group at the 3rd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-chloro-4-oxo-6-nitroquinoline-3-carbonitrile.
Reduction: Formation of 8-chloro-4-hydroxy-6-aminoquinoline-3-carbonitrile.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: Studied for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription in bacteria.
Pathways Involved: It may also interfere with cellular respiration and energy production by targeting enzymes involved in the electron transport chain.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
8-Chloro-4-oxoquinoline derivatives: Exhibit similar biological activities but differ in their specific functional groups and reactivity.
Uniqueness
8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
1092351-35-3 |
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Molecular Formula |
C10H6ClN3O3 |
Molecular Weight |
251.63 |
IUPAC Name |
8-chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4,10,13,15H |
InChI Key |
AWEHVQIFQUDTBI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(C(=CN2)C#N)O)Cl)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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